Pseudo RACK1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Activator of protein kinase C; attached to cell permeabilization Antennapedia domain vector peptide. Consists of peptide derived from the C2 domain of PKC β linked by a disulfide bridge to the Antennapedia domain vector peptide. The Antennapedia peptide is actively taken up by intact cells, at 4 or 37°C, ensuring rapid and effective uptake of the activator peptide. Once inside the cell, the disulfide bonds are subjected to reduction in the cytoplasm leading to release of the activator peptide.

Applications De Recherche Scientifique

Activation and Immune Response Mechanisms Pseudo RACK1, a commercially available peptide, activates protein kinase C-β (PKCβ) and plays a role in immune responses. It has been observed to induce cytokine production and CD86 upregulation in primary leukocytes, as well as increased CD86 expression and IL-8 production in response to chemical allergens. Further, it has been noted for its rapid and dose-related PKCβ activation and phosphorylation of proteins such as Hsp27, leading to its release in culture medium, a critical factor in cell activation as confirmed by Hsp27 silencing and neutralization experiments (Corsini et al., 2016).

Age-associated Immune Restoration The ability of pseudo RACK1, either alone or in combination with classical immune stimuli, to activate human leukocytes and potentially restore age-associated immune defects has been explored. It induces cytokine production and CD86 expression in both young and old donors, highlighting its role in bypassing some age-associated immune alterations, which could be beneficial in situations where natural immune stimulation is required (Corsini et al., 2015).

Embryo Implantation and Decidualization Research on rats has shown a strong detection of Rack1 protein in the decidua during early pregnancy and under conditions of artificial decidualization, suggesting a close relationship between Rack1 and processes like embryo implantation and decidualization (Guo, 2008).

Propriétés

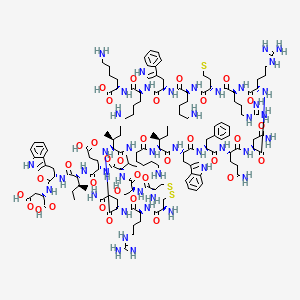

Formule moléculaire |

C144H225N43O34S3 |

|---|---|

Poids moléculaire |

3198.81 |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-5-amino-1-carboxypentyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C144H225N43O34S3/c1-10-76(6)115(186-128(206)98(49-52-110(152)190)171-120(198)94(45-30-59-160-142(154)155)166-118(196)86(149)73-223-224-74-87(150)119(197)183-108(72-188)135(213)184-114(75(4)5)136(214)175-99(50-53-112(192)193)129(207)187-117(78(8)12-3)139(217)181-105(133(211)182-107(141(220)221)68-113(194)195)66-82-71-165-90-40-21-18-37-85(82)90)137(215)174-93(43-24-28-57-147)127(205)185-116(77(7)11-2)138(216)180-104(65-81-70-164-89-39-20-17-36-84(81)89)132(210)177-102(63-79-33-14-13-15-34-79)130(208)172-97(48-51-109(151)189)125(203)179-106(67-111(153)191)134(212)170-96(47-32-61-162-144(158)159)121(199)168-95(46-31-60-161-143(156)157)122(200)173-100(54-62-222-9)126(204)167-92(42-23-27-56-146)124(202)178-103(64-80-69-163-88-38-19-16-35-83(80)88)131(209)169-91(41-22-26-55-145)123(201)176-101(140(218)219)44-25-29-58-148/h13-21,33-40,69-71,75-78,86-87,91-108,114-117,163-165,188H,10-12,22-32,41-68,72-74,145-150H2,1-9H3,(H2,151,189)(H2,152,190)(H2,153,191)(H,166,196)(H,167,204)(H,168,199)(H,169,209)(H,170,212)(H,171,198)(H,172,208)(H,173,200)(H,174,215)(H,175,214)(H,176,201)(H,177,210)(H,178,202)(H,179,203)(H,180,216)(H,181,217)(H,182,211)(H,183,197)(H,184,213)(H,185,205)(H,186,206)(H,187,207)(H,192,193)(H,194,195)(H,218,219)(H,220,221)(H4,154,155,160)(H4,156,157,161)(H4,158,159,162)/t76-,77-,78-,86-,87-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,114-,115-,116-,117-/m0/s1 |

SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSSCC(C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC(=O)O)C(=O)O)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.